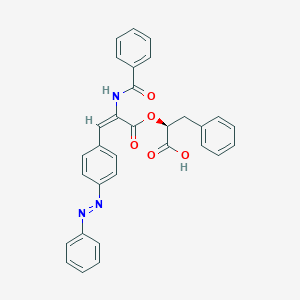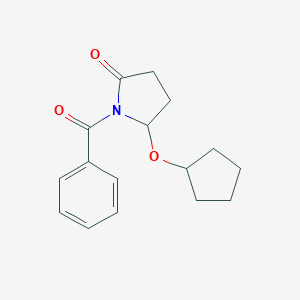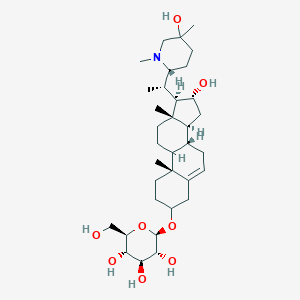
6-methyl-2-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a methyl group at the 5-position and a nitro group at the 2-position. This compound is part of the benzimidazole family, known for its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-methyl-2-nitro- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with 2-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-methyl-2-amino-benzimidazole.
Oxidation: 5-carboxy-2-nitro-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
6-methyl-2-nitro-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidazole, 5-methyl-2-nitro- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the methyl and nitro groups.
5-methylbenzimidazole: Similar structure but without the nitro group.
2-nitrobenzimidazole: Similar structure but without the methyl group.
Uniqueness: 6-methyl-2-nitro-1H-benzimidazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
10045-38-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
ZHWBOFHMPVMAIO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Key on ui other cas no. |
10045-38-2 |
Synonyms |
Benzimidazole,5-methyl-2-nitro-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


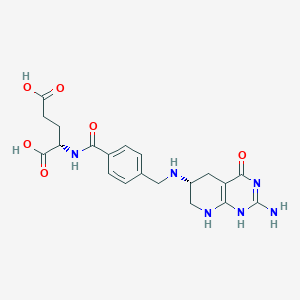
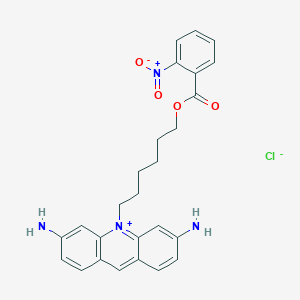


![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)

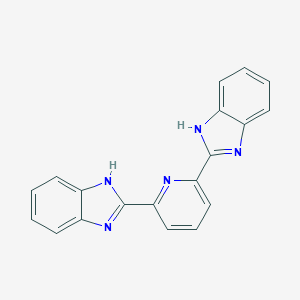

![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

